3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester

Description

Chemical Identity and Nomenclature

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester represents a sophisticated heterobifunctional crosslinking reagent characterized by its dual reactive functionality. The compound is formally designated with the Chemical Abstracts Service number 1346601-58-8, establishing its unique chemical identity within the broader family of maleimide-based crosslinkers. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, describing the compound as (2,5-dioxopyrrolidin-1-yl) 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate. This precise chemical designation reflects the compound's complex molecular architecture, incorporating both the N-hydroxysuccinimide ester functionality and the methylated maleimide group.

The compound belongs to the broader class of heterobifunctional crosslinking reagents, which are characterized by possessing two distinct reactive groups capable of forming covalent bonds with different target molecules. Alternative nomenclature systems may refer to this compound through various descriptive terms that emphasize its functional characteristics, though the systematic name remains the primary identifier for scientific and regulatory purposes. The methylation of the maleimide ring distinguishes this compound from simpler analogs, such as N-Succinimidyl 3-maleimidopropionate, which lacks the methyl substituent and exhibits different reactivity patterns.

Structural Characteristics

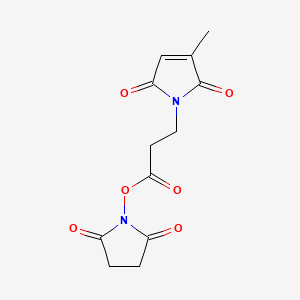

The molecular structure of this compound exhibits a distinctive architecture that enables its dual-reactive functionality through spatially separated reactive centers. The compound features a methylated maleimide ring system at one terminus, connected through a three-carbon propanoic acid linker to an N-hydroxysuccinimide ester group at the opposite end. This structural arrangement provides optimal spacing between the reactive sites, allowing for efficient crosslinking of target molecules without steric interference between the conjugation reactions.

The maleimide component of the molecule contains a five-membered ring structure with two carbonyl groups positioned at the 2 and 5 positions, creating an electron-deficient system that readily undergoes nucleophilic addition reactions with thiol groups. The critical methyl substitution at the 3-position of the maleimide ring significantly alters the electronic properties of the system compared to unsubstituted analogs. This methylation enhances the stability of the maleimide group against hydrolytic degradation while maintaining its reactivity toward sulfhydryl-containing compounds.

The N-hydroxysuccinimide ester portion of the molecule consists of a four-membered succinimide ring attached to the carboxyl group of the propanoic acid linker. This ester formation creates an activated carboxyl group that exhibits enhanced reactivity toward primary and secondary amines compared to simple carboxylic acids. The succinimide leaving group stabilizes the activated ester while providing excellent water solubility, facilitating reactions in aqueous biological systems.

The three-carbon aliphatic linker between the reactive groups provides crucial spatial separation, with a calculated spacer arm length that allows optimal accessibility for both reactive sites. This structural feature distinguishes the compound from shorter analogs and contributes to its effectiveness in crosslinking applications where molecular flexibility is required.

Historical Development and Research Context

The development of this compound emerged from decades of research into heterobifunctional crosslinking reagents that began with the introduction of basic maleimide-N-hydroxysuccinimide ester systems. Early research in bioconjugation chemistry established the fundamental principle that heterobifunctional reagents could provide superior control over conjugation reactions compared to homobifunctional alternatives. The initial development of simple maleimide-N-hydroxysuccinimide ester crosslinkers, such as N-Succinimidyl 3-maleimidopropionate, demonstrated the utility of combining amine-reactive and thiol-reactive functionalities in a single molecule.

Research efforts in the 1980s and 1990s focused on optimizing the stability and selectivity of these dual-reactive systems, leading to investigations into structural modifications that could enhance performance characteristics. The introduction of methyl substitution on the maleimide ring represented a significant advancement in this field, addressing key limitations related to hydrolytic stability that had constrained the utility of earlier compounds. Scientific investigations revealed that methylation of the maleimide ring could substantially reduce the rate of hydrolysis while preserving the essential reactivity toward thiol groups.

The historical context of this compound's development is closely tied to advances in protein chemistry and antibody engineering, where precise control over conjugation reactions became increasingly critical. Early applications in immunodiagnostics and protein labeling provided the foundation for understanding the unique advantages offered by methylated maleimide systems. The compound's emergence as a specialized tool in bioconjugation chemistry reflects the broader evolution of chemical biology toward more sophisticated and selective reagent systems.

Contemporary research continues to explore the applications and optimization of this compound class, with ongoing investigations into reaction mechanisms, stability profiles, and novel applications in emerging fields such as antibody-drug conjugate development and protein therapeutics.

Significance in Bioconjugation Chemistry

This compound occupies a critical position in modern bioconjugation chemistry due to its unique combination of enhanced stability and dual reactivity. The compound's significance stems from its ability to facilitate precise, sequential conjugation reactions that minimize undesirable side reactions and maximize the efficiency of biomolecular coupling processes. Unlike homobifunctional crosslinkers that can lead to extensive polymerization and random conjugation patterns, this heterobifunctional reagent enables controlled, step-wise conjugation procedures.

The enhanced stability profile imparted by the methyl substitution on the maleimide ring represents a substantial advancement over traditional maleimide-based crosslinkers. This modification significantly reduces the rate of maleimide hydrolysis, a competing reaction that can compromise the selectivity and efficiency of thiol-specific conjugation. The improved stability allows for more flexible reaction conditions and longer reaction times, expanding the range of applications where the compound can be effectively employed.

In protein modification applications, the compound enables site-specific labeling through its differential reactivity toward amine and thiol functional groups. The N-hydroxysuccinimide ester component reacts preferentially with primary amines under mildly basic conditions, while the maleimide group shows high selectivity for free cysteine residues at neutral to slightly acidic pH values. This orthogonal reactivity pattern allows for precise control over conjugation sites and minimizes cross-reactivity between different functional groups.

The compound's utility extends to advanced applications in antibody-drug conjugate synthesis, where controlled drug-to-antibody ratios are essential for therapeutic efficacy. The sequential reaction capability allows for precise attachment of cytotoxic payloads to specific sites on antibody molecules, enabling the development of targeted therapeutic agents with improved pharmacological properties. Additionally, the compound finds application in the synthesis of protein-polymer conjugates, where the enhanced stability and controlled reactivity contribute to more consistent and reproducible conjugation outcomes.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6/c1-7-6-10(17)13(12(7)19)5-4-11(18)20-14-8(15)2-3-9(14)16/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBFPXNMFGIQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)CCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester typically involves the reaction of 3-(Methylmaleimido)propionic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds and with thiol groups to form thioether bonds .

Common Reagents and Conditions

Nucleophilic Substitution: The compound reacts with primary amines in a buffer solution at pH 7-9 to form amide bonds.

Thiol Reaction: It reacts with thiol groups at pH 6.5-7.5 to form stable thioether bonds.

Major Products

Amide Bonds: Formed when reacting with primary amines.

Thioether Bonds: Formed when reacting with thiol groups.

Applications De Recherche Scientifique

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is extensively used in scientific research due to its versatility:

Chemistry: Used as a cross-linking reagent in the synthesis of polymers and bioconjugates.

Biology: Employed in the modification of proteins and peptides for various assays and studies.

Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

Industry: Applied in the production of biosensors and other biotechnological devices.

Mécanisme D'action

The compound exerts its effects through the formation of covalent bonds with nucleophilic groups such as amines and thiols. The N-succinimidyl ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiols to form thioether bonds. These reactions are crucial for the cross-linking and bioconjugation processes .

Comparaison Avec Des Composés Similaires

Reactive Group Variations

Key Insight: While methylmaleimide-based compounds form irreversible bonds, SPDP enables reducible linkages, and bromoacetamide offers alkylation-driven conjugation. Phenol-containing esters are specialized for radiolabeling .

Spacer Length and Solubility

The propionic acid spacer (3-carbon chain) in this compound balances hydrophilicity and steric accessibility. Comparisons with longer or shorter spacers:

Key Insight: Longer spacers (e.g., hexanoate) improve flexibility in conjugates but reduce aqueous solubility. The 3-carbon spacer offers a versatile balance .

Stability and Cleavability

Key Insight : Cleavable linkers like SPDP are critical for controlled drug release, whereas methylmaleimide-based esters ensure long-term conjugate integrity .

Application-Specific Comparisons

- Antibody-Drug Conjugates (ADCs) :

- Nanoparticle Modification: Used to functionalize silica nanoparticles with targeting ligands (e.g., TEG-thiol surfaces) .

- Radiolabeling: Phenol-containing esters (e.g., Bolton-Hunter reagent) are superior for labeling peptides/proteins with tritium or iodine .

Activité Biologique

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester (commonly referred to as MMPA-NHS) is a bioactive compound widely used in bioconjugation and drug delivery systems. Its unique structure allows it to form stable linkages with nucleophilic groups, such as amines on proteins and peptides, facilitating the development of targeted therapeutics and diagnostic agents. This article explores the biological activity of MMPA-NHS, its mechanism of action, applications in research and medicine, and relevant case studies.

MMPA-NHS has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 4620597 |

| Molecular Formula | C11H10N2O6 |

| Molecular Weight | 250.21 g/mol |

| IUPAC Name | 3-(Methylmaleimido)propanoic acid N-succinimidyl ester |

| Solubility | Soluble in organic solvents, limited solubility in water |

The biological activity of MMPA-NHS primarily involves its ability to react with nucleophiles through a two-step mechanism:

- Formation of Active Ester : The succinimidyl ester group reacts with nucleophiles (e.g., amines) to form a stable amide bond.

- Thiol-Maleimide Reaction : The maleimide moiety can selectively react with thiol groups, which is crucial for the conjugation of biomolecules.

This dual reactivity makes MMPA-NHS an effective tool for labeling proteins, peptides, and other biomolecules for various applications including drug delivery and imaging.

Biological Applications

MMPA-NHS has been utilized in several significant research areas:

- Bioconjugation : It is extensively used for attaching drugs or probes to biomolecules, enhancing their pharmacokinetic properties and targeting capabilities.

- Diagnostics : MMPA-NHS-labeled antibodies are employed in immunoassays for the detection of biomarkers associated with diseases such as cancer.

- Drug Delivery Systems : The compound facilitates the development of targeted therapies by conjugating therapeutic agents to specific cellular targets.

Case Studies

- Targeted Drug Delivery : A study demonstrated the use of MMPA-NHS for conjugating chemotherapeutic agents to antibodies targeting cancer cells. The resulting conjugates showed enhanced cytotoxicity against tumor cells compared to free drugs, indicating improved targeting and reduced systemic toxicity .

- Immunoassays Development : Research highlighted the application of MMPA-NHS in developing sensitive immunoassays for detecting viral antigens. The conjugation of NHS-activated antibodies allowed for increased sensitivity and specificity in detecting infections.

- Protein Labeling : A functional assay illustrated that proteins labeled with MMPA-NHS retained their biological activity while allowing for tracking within cellular environments. This property is essential for studying protein interactions in live cells .

Research Findings

Recent studies have provided insights into the stability and reactivity of MMPA-NHS under various conditions:

- Stability Studies : Investigations revealed that MMPA-NHS remains stable under physiological conditions but can hydrolyze in aqueous environments, which necessitates careful handling during bioconjugation procedures .

- Reactivity Profiling : The compound exhibits selective reactivity towards thiols over other nucleophiles, making it a preferred choice for specific labeling applications .

Q & A

Basic Research Questions

Q. How is 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester (BMPSE) synthesized, and what purity validation methods are essential?

- Methodology : BMPSE is synthesized via active ester formation using carbodiimide-mediated coupling. For example, the N-succinimidyl ester group is introduced by reacting 3-(methylmaleimido)propionic acid with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDAC) .

- Purity Checkpoints :

- HPLC : Monitor reaction completion and byproduct removal using reverse-phase HPLC (e.g., C18 columns) with UV detection at 260–280 nm .

- Mass Spectrometry : Confirm molecular weight via MALDI-TOF MS, as demonstrated in dendrimer functionalization studies .

Q. What are the optimal conditions for conjugating BMPSE to amine-containing biomolecules (e.g., proteins, peptides)?

- Reaction Design :

- Solubility : Dissolve BMPSE in anhydrous DMSO or DMF to prevent hydrolysis. Use a 10–20 molar excess of BMPSE relative to the target amine .

- pH and Buffer : Conduct reactions in pH 7.0–8.5 buffers (e.g., PBS or HEPES) to stabilize the NHS ester-amine reaction .

- Time/Temperature : Incubate at 4°C for 4–8 hours to balance efficiency and minimize maleimide hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in conjugation efficiency when using BMPSE under varying pH conditions?

- Troubleshooting :

- pH Optimization : The NHS ester group hydrolyzes rapidly above pH 8.5, reducing coupling efficiency. Pre-activate the ester in slightly acidic conditions (pH 6.5–7.5) before adjusting to physiological pH .

- Maleimide Stability : Maleimide groups hydrolyze above pH 7.4. Use shorter reaction times or thiol-containing buffers (e.g., β-mercaptoethanol) to protect the maleimide-thiol linkage .

Q. What strategies mitigate non-specific binding when using BMPSE in multi-component systems (e.g., cell surface labeling)?

- Experimental Design :

- Blocking Agents : Pre-treat samples with bovine serum albumin (BSA) or casein to block non-specific binding sites .

- Dendrimer Functionalization : Use intermediate carriers (e.g., PAMAM dendrimers) to spatially separate BMPSE from competing reactive groups, as shown in nanoparticle studies .

- Purification : Remove unreacted crosslinkers using size-exclusion chromatography (e.g., PD-10 columns) .

Q. How does BMPSE compare to other heterobifunctional crosslinkers (e.g., SPDP) in disulfide bond formation?

- Comparative Analysis :

- SPDP : Forms cleavable disulfide bonds via pyridyldithiol chemistry, suitable for reversible conjugates. BMPSE lacks a disulfide bridge, making it ideal for stable thioether bonds .

- Reaction Specificity : BMPSE’s maleimide group targets cysteine residues, while SPDP requires prior reduction of disulfides, introducing variability .

Safety and Environmental Considerations

Q. What precautions are critical when handling BMPSE due to its environmental and toxicity profile?

- Handling :

- Storage : Store desiccated at -20°C to prevent hydrolysis; solubility in methanol or DMSO ensures easy reconstitution .

- Waste Disposal : Avoid aqueous release due to potential aquatic toxicity. Use chemical neutralization (e.g., alkaline hydrolysis) before disposal .

Analytical and Validation Techniques

Q. Which analytical methods are most reliable for characterizing BMPSE-protein conjugates?

- Techniques :

- SDS-PAGE/Western Blot : Confirm conjugate size and specificity using antibodies against the target protein .

- Fluorescence Labeling : Track conjugates using maleimide-compatible fluorophores (e.g., Alexa Fluor 488 C5-maleimide) .

- LC-MS/MS : Identify conjugation sites via tryptic digest and peptide mapping .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in BMPSE-mediated conjugation yields?

- Root Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.